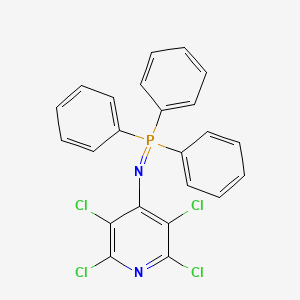
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- is a complex organic compound with the molecular formula C23H15Cl4N2P. This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a triphenylphosphoranylidene group. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical derivatives.
Métodos De Preparación
The synthesis of 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- typically involves the reaction of 2,3,5,6-tetrachloropyridine with triphenylphosphine. The reaction conditions often include the use of a suitable solvent such as dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific nucleophiles and reaction conditions used .
Aplicaciones Científicas De Investigación
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and other organic derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
Comparación Con Compuestos Similares
Similar compounds to 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- include other halogenated pyridines and phosphoranylidene derivatives. For example:
2,3,5,6-Tetrachloropyridine: A precursor in the synthesis of the target compound.
Triphenylphosphine: A reagent used in the synthesis and a component of the final structure.
Other Halogenated Pyridines: Compounds like 2,3,5,6-tetrachloro-4-nitropyridine share similar reactivity patterns.
The uniqueness of 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- lies in its combined structural features, which confer distinct reactivity and potential for diverse applications .
Propiedades
| 51527-58-3 | |
Fórmula molecular |
C23H15Cl4N2P |
Peso molecular |
492.2 g/mol |
Nombre IUPAC |
triphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ5-phosphane |
InChI |
InChI=1S/C23H15Cl4N2P/c24-19-21(20(25)23(27)28-22(19)26)29-30(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
KXOZVFRXNLCNSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


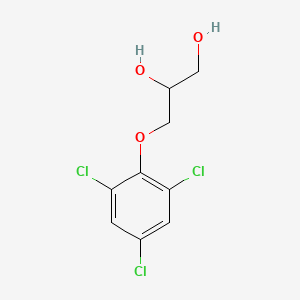
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/no-structure.png)

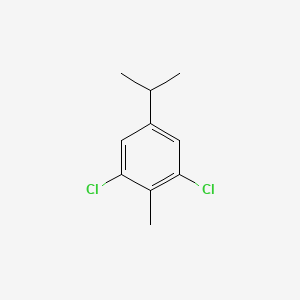



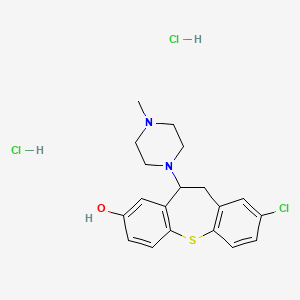
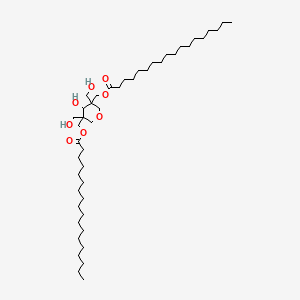
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)


